molecular formula C20H22FN3O2 B6929345 N-ethyl-2-(7-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzodiazepin-1-yl)-N-(2-methylphenyl)acetamide

N-ethyl-2-(7-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzodiazepin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B6929345
M. Wt: 355.4 g/mol
InChI Key: LOKIZDARUKMBCL-UHFFFAOYSA-N
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Description

N-ethyl-2-(7-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzodiazepin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a fluorine atom, which can influence its pharmacological properties.

Properties

IUPAC Name

N-ethyl-2-(7-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzodiazepin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-3-24(17-7-5-4-6-14(17)2)20(26)13-23-11-10-19(25)22-16-12-15(21)8-9-18(16)23/h4-9,12H,3,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKIZDARUKMBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CN2CCC(=O)NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(7-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzodiazepin-1-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetamide Formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

    N-ethylation: The final step involves the alkylation of the nitrogen atom with ethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or carbon atoms.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: Researchers can modify the structure to create new compounds with potentially improved properties.

Biology

    Receptor Binding Studies: Investigating the binding affinity to various receptors in the central nervous system.

Medicine

    Pharmacological Studies: Evaluating the efficacy and safety of the compound in treating conditions like anxiety and insomnia.

Industry

    Drug Development: Potential use as a lead compound in the development of new therapeutic agents.

Mechanism of Action

The compound likely exerts its effects by modulating the activity of neurotransmitter receptors in the brain, particularly the gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, it can produce sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Alprazolam: Commonly used for the treatment of anxiety disorders.

Uniqueness

The presence of the fluorine atom in N-ethyl-2-(7-fluoro-4-oxo-3,5-dihydro-2H-1,5-benzodiazepin-1-yl)-N-(2-methylphenyl)acetamide may confer unique pharmacokinetic properties, such as increased metabolic stability and altered receptor binding affinity.

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